PLX7486 -

PLX7486

Catalog Number: EVT-1533873
CAS Number:
Molecular Formula: C21H25N5O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
Overview

PLX7486 is a synthetic organic compound classified as a small molecule inhibitor targeting the colony-stimulating factor 1 receptor, tropomyosin receptor kinases, and Fms kinases. It is designed for oral administration and exhibits potent and selective pharmacological properties, making it a candidate for cancer therapy, particularly in advanced solid tumors such as pancreatic cancer and tenosynovial giant cell tumors . The compound is currently under investigation in clinical trials to evaluate its efficacy and safety.

Source and Classification

PLX7486 is developed by Plexxikon, a biotechnology company focused on developing targeted therapies for cancer. The compound falls under the category of kinase inhibitors, which are vital in the modulation of signaling pathways involved in cancer progression. Its classification highlights its potential role in targeted therapy, especially for malignancies with specific genetic alterations, such as NTRK gene fusions .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX7486 involves multiple steps typical of small molecule drug development. While specific synthetic routes and reagents have not been publicly disclosed, the general approach for synthesizing similar compounds often includes:

  1. Starting Materials: Selection of appropriate precursors that can be modified to achieve the desired molecular structure.
  2. Reactions: Utilizing various organic reactions such as coupling reactions, cyclization, or functional group modifications to construct the core structure.
  3. Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify the final product.
  4. Characterization: Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically used to confirm the identity and purity of synthesized compounds.

Detailed methodologies for PLX7486 synthesis remain proprietary to Plexxikon .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving PLX7486 have not been detailed in available literature, the compound's mechanism of action involves inhibition of kinase activity. This typically entails:

  1. Binding: PLX7486 binds to the ATP-binding site of its target kinases.
  2. Inhibition: By occupying this site, it prevents phosphorylation events that are crucial for signal transduction pathways associated with tumor growth.

The efficacy of PLX7486 in inhibiting its targets is assessed through biochemical assays measuring kinase activity in vitro .

Mechanism of Action

Process and Data

PLX7486 exerts its anti-cancer effects primarily through the inhibition of colony-stimulating factor 1 receptor signaling pathways that play a significant role in tumor microenvironment modulation and immune evasion. By blocking these pathways, PLX7486 can potentially reduce tumor-associated macrophage recruitment and activation, leading to decreased tumor growth and metastasis.

Additionally, its inhibition of tropomyosin receptor kinases may affect cellular proliferation and survival pathways, particularly in cancers harboring NTRK fusions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Although specific physical properties such as melting point or solubility have not been disclosed for PLX7486, compounds of this class generally exhibit:

  • Solubility: Often designed to be soluble in aqueous solutions to facilitate oral bioavailability.
  • Stability: Chemical stability under physiological conditions is critical for therapeutic efficacy.
  • Molecular Weight: Typically ranges between 300-500 g/mol for small molecule inhibitors.

These properties are essential for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

PLX7486 is primarily being investigated for its applications in oncology. Its potential uses include:

  • Cancer Treatment: Targeting advanced solid tumors like pancreatic cancer and tumors with NTRK gene alterations.
  • Combination Therapy: Evaluated in combination with other chemotherapeutics such as gemcitabine and nab-paclitaxel to enhance therapeutic outcomes .
Molecular Pharmacology of PLX7486

Structural Characteristics of PLX7486 as a CSF1R/TRK/Fms Kinase Inhibitor

Small-Molecule Design and Synthetic Organic Composition

PLX7486 is a synthetic organic small-molecule tyrosine kinase inhibitor developed by Plexxikon using their proprietary Scaffold-Based Drug Discovery platform. The compound belongs to the class of ATP-competitive inhibitors targeting the kinase domain of specific receptor tyrosine kinases (RTKs). While its exact chemical structure remains undisclosed in public literature, it is characterized as a solid powder with >98% purity, high stability (>5 years when stored at -20°C), and solubility profiles favoring organic solvents like DMSO over aqueous solutions [1] [5] [9]. Its molecular weight, critical for pharmacokinetic behavior, is referenced in solubility calculations for stock solutions (e.g., 10 mM stock requires 11.51 mL solvent per 10 mg) [1].

Binding Affinity Profiling Across Kinase Targets

PLX7486 demonstrates dual inhibitory activity against two key kinase families:

  • Colony-Stimulating Factor 1 Receptor (CSF1R/Fms): Critical for macrophage differentiation and survival; implicated in tumor microenvironment reprogramming [6] [8].
  • Tropomyosin Receptor Kinases (TrkA/B/C): Encoded by NTRK genes; drivers of oncogenic fusion proteins in diverse cancers [3] [4].

Table 1: Kinase Selectivity Profile of PLX7486

Target KinaseBiological RoleInhibition Potency
CSF1R (Fms)TAM polarization, tumor immunosuppressionHigh (IC₅₀ ~nM range)*
TrkA (NTRK1)Cell proliferation/differentiationHigh
TrkB (NTRK2)Neuronal survival, oncogenic fusionsHigh
TrkC (NTRK3)Developmental signaling, fusion driverHigh
c-KIT/VEGFR2Off-target kinasesNegligible

*Exact IC₅₀ values undisclosed; potency inferred from functional studies [1] [5] [8].

This selectivity arises from PLX7486’s ability to occupy the ATP-binding pocket of CSF1R and Trk isoforms while sparing structurally divergent kinases. The hinge region residues (72–78% identical across TrkA/B/C) enable conserved interactions, while CSF1R’s unique juxtamembrane domain allows differential binding [4] [6].

Pharmacophore Modeling and Structure-Activity Relationships

Though no public crystal structures of PLX7486-kinase complexes exist, its pharmacophore can be deduced from related inhibitors and biochemical data:

  • Core Scaffold: Features a hinge-binding motif (e.g., heterocyclic ring) forming hydrogen bonds with kinase hinge residues (e.g., Glu590 in CSF1R) [8].
  • Hydrophobic Pockets: Occupies the DFG-out conformation in CSF1R, critical for avoiding active-state autophosphorylation [6].
  • Solubility Modifiers: Contains ionizable groups (e.g., Tosylate salt formulation) enhancing DMSO solubility (>50 mM) but limiting aqueous compatibility [1].

Structure-Activity Relationship (SAR) Insights:

  • Trk Selectivity: Modifications to the scaffold’s solvent-exposed regions reduce off-target binding to VEGFR2/c-KIT, common in broader kinase inhibitors (e.g., cabozantinib) [4].
  • Resistance Mitigation: Unlike first-gen TRK inhibitors (e.g., entrectinib), PLX7486’s chemotype shows potential activity against gatekeeper mutations (e.g., TRKA G595R) due to flexible steric accommodation [3] [7].
  • CSF1R Potency: Electron-withdrawing groups (EWGs) enhance interactions with the CSF1R hydrophobic pocket, increasing residence time [8].

Table 2: Comparative Selectivity of TRK/CSF1R Inhibitors

InhibitorTRK PotencyCSF1R PotencyKey Off-Targets
PLX7486HighHighMinimal
PexidartinibLowHigh (IC₅₀=17 nM)c-KIT, FLT3
LarotrectinibHigh (IC₅₀<10 nM)NoneROS1, ALK
EntrectinibHighLowROS1, ALK

Data synthesized from [3] [6] [8].

PLX7486 exemplifies structure-driven optimization where dual-target engagement is achieved without compromising kinase selectivity—a key advancement over pan-kinase inhibitors like imatinib [8].

Properties

Product Name

PLX7486

Molecular Formula

C21H25N5O4

Synonyms

PLX7486; PLX-7486; PLX 7486.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.